(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one

Chiral resolution Enantiomeric excess Lipase-mediated kinetic resolution

(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (CAS 148743-86-6; molecular formula C8H12O3; MW 156.18) is a chiral, fused-ring cyclopentanoid bearing a ketone and a 1,3-dioxolane protecting group. It serves as a versatile intermediate in the synthesis of biologically active molecules, notably anti-thrombotic agents such as ticagrelor derivatives, as evidenced by its prominent role in patent literature from AstraZeneca.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 148743-86-6
Cat. No. B3034242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
CAS148743-86-6
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1(OC2CCC(=O)C2O1)C
InChIInChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h6-7H,3-4H2,1-2H3/t6-,7+/m1/s1
InChIKeyNVWKQINXZFLZPL-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (CAS 148743-86-6): A Key Chiral Cyclopentanoid Building Block for Pharmaceutical Synthesis


(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (CAS 148743-86-6; molecular formula C8H12O3; MW 156.18) is a chiral, fused-ring cyclopentanoid bearing a ketone and a 1,3-dioxolane protecting group . It serves as a versatile intermediate in the synthesis of biologically active molecules, notably anti-thrombotic agents such as ticagrelor derivatives, as evidenced by its prominent role in patent literature from AstraZeneca [1]. The compound is prepared in enantiomerically enriched form via lipase-mediated kinetic resolution, ensuring high stereochemical fidelity for downstream applications .

Why (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one Cannot Be Replaced by Its Closest Analogs


Substituting this compound with its closest analogs—the opposite enantiomer (+)-(3aS,6aS), the dihydro analog with an endocyclic double bond, or the fully synthetic Corey lactone—introduces critical liabilities. The (3aR,6aR) absolute configuration is essential for target binding in anti-thrombotic pharmacophores, where the stereochemistry of the cyclopentane ring junction directly influences the spatial presentation of downstream functional groups [1]. The presence of the tetrahydro ring system versus the dihydro analog alters ring conformation and reactivity at the ketone position, impacting subsequent diastereoselective transformations . These structural differences are not mitigated by simple adjustments to reaction conditions, making direct substitution scientifically unsound.

Quantitative Evidence Guide for (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one: Head-to-Head and Cross-Study Differentiation


Enantiomeric Purity and Stereochemical Integrity: (3aR,6aR) vs. Racemate and Opposite Enantiomer

The target (-)-(3aR,6aR) enantiomer is obtained via lipase PS-mediated kinetic resolution of a racemic precursor, a process that yields both enantiomers in >98% ee. In contrast, the racemic mixture (CAS 148743-86-6) exhibits 0% ee, and the opposite (+)-(3aS,6aS) enantiomer, while also obtainable in high ee, produces the mirror-image stereochemistry that is incompatible with the chiral environment of factor Xa and P2Y12 receptor targets . The patent literature explicitly specifies the (3aR,4S,6R,6aS) stereochemical series for anti-thrombotic activity, where the (3aR) configuration is the critical anchor [1].

Chiral resolution Enantiomeric excess Lipase-mediated kinetic resolution Cyclopentanoid building blocks

Ring Saturation State: Tetrahydro vs. 3a,6a-Dihydro Analog in β-Elimination Stability

The tetrahydro compound (CAS 148743-86-6) is the direct precursor to the dihydro analog (CAS 115509-13-2; 104010-72-2), formed via β-elimination upon exposure to warm acetic acid . The tetrahydro form lacks the endocyclic double bond, making it resistant to premature β-elimination during oxidation steps. In the Ogasawara synthesis, the 2,3,4-O-protected cyclopentanone intermediate is oxidized without suffering β-elimination, preserving the tetrahydro scaffold; exposure to warm acetic acid then cleanly generates the dihydro product without loss of chiral integrity . The dihydro analog, once formed, is a Michael acceptor and may undergo unwanted conjugate additions under basic or nucleophilic conditions.

β-Elimination Oxidation stability Cyclopentanone protection Synthetic intermediate robustness

Patent-Cited Utility as an Anti-Thrombotic Intermediate: Structural Specificity in Ticagrelor-Related Synthesis

The AstraZeneca patent family (ES-2318081-T3, priority 1998) defines a specific stereochemical series—[3aR-(3aα,4α,6α,6aα)]—for intermediates leading to triazolo[4,5-d]pyrimidine anti-thrombotic compounds [1]. The (3aR,6aR)-tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one scaffold serves as the core cyclopentane template onto which the critical 4-amino and 6-hydroxy substituents are installed with defined stereochemistry. While the target compound itself is not the final drug substance, its (3aR,6aR) configuration is a prerequisite for the entire synthetic sequence. The (+)-(3aS,6aS) enantiomer would lead to the enantiomeric series, which lacks the reported anti-thrombotic activity based on structure-activity relationship (SAR) data embedded in the patent claims [1].

Antithrombotic Factor Xa inhibitor P2Y12 antagonist Ticagrelor intermediate Carbocyclic nucleoside

Synthetic Accessibility: Lipase-Mediated Resolution vs. Alternative Chiral Pool Approaches

The Ogasawara group demonstrated that the (3aR,6aR) and (3aS,6aS) enantiomers of the target scaffold can each be obtained in >98% ee from a common racemic precursor (cis-4-cumyloxycyclopent-2-en-1-ol) using lipase PS-mediated transesterification . This chemoenzymatic approach avoids the need for stoichiometric chiral auxiliaries or expensive chiral pool starting materials. In contrast, alternative routes to related cyclopentanoid building blocks, such as the Corey lactone, rely on multi-step transformations from chiral pool starting materials (e.g., D-ribose), which can be cost-prohibitive at scale. The enzymatic resolution step has been demonstrated on a preparative scale, with each enantiomer isolated and carried forward through subsequent diastereoselective dihydroxylation and oxidation steps without erosion of ee .

Chemoenzymatic synthesis Lipase PS Kinetic resolution Chiral pool vs. asymmetric synthesis

Diastereoselective Dihydroxylation: cis-Diol Installation with Predictable Facial Selectivity

In the downstream transformation sequence, the TBS-protected enantiomer derived from the target scaffold undergoes cis-dihydroxylation diastereoselectively from the less hindered face, yielding a single diastereomer of the 2,3-O-isopropylidene-1,4-di-O-protected cyclopentanetetraol . This facial selectivity is a direct consequence of the (3aR,6aR) configuration and the steric environment imposed by the dioxolane ring. Substituting the scaffold with the opposite enantiomer would reverse the sense of facial induction, while using the dihydro analog would alter the conformational landscape due to the sp² center, potentially compromising diastereoselectivity.

Diastereoselective dihydroxylation Osmium tetroxide Facial selectivity Cyclopentane-1,2,3,4-tetraol

Purity and Quality Specifications: Commercial Availability of the Racemate (CAS 148743-86-6) vs. Single Enantiomer (CAS 595581-64-9)

Commercial suppliers offer the racemic mixture (CAS 148743-86-6) at 98% chemical purity (HPLC), with pricing benchmarked at approximately RMB 3000-5000/g from Chinese CRO suppliers . The single (-) enantiomer (CAS 595581-64-9) is available through specialty chiral chemical suppliers but at significantly higher cost due to the additional resolution step. The racemate is sufficient for achiral methodology development (e.g., oxidation/reduction condition screening, protecting group optimization), while the enantiopure compound is mandatory for chiral pool synthesis and medicinal chemistry campaigns targeting stereospecific biological activity.

Chemical purity QC specifications Enantiomeric purity Procurement grade Research chemical

Optimal Application Scenarios for (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (CAS 148743-86-6)


Anti-Thrombotic Drug Intermediate Synthesis (Ticagrelor and Factor Xa Inhibitor Programs)

The (3aR,6aR) scaffold is the foundation for constructing the cyclopentane core of triazolo[4,5-d]pyrimidine anti-thrombotic agents. As specified in the AstraZeneca patent family (ES-2318081-T3), the (3aR,4S,6R,6aS) stereochemical series—accessible from the (3aR,6aR) building block through sequential amination and hydroxylation—is required for factor Xa inhibition and P2Y12 receptor antagonism . This compound is the preferred starting material for medicinal chemistry teams developing reversible anti-platelet agents.

Chiral Pool Synthesis of Carbocyclic Nucleosides and Prostaglandin Analogs

The high enantiomeric purity (>98% ee) of the resolved (3aR,6aR) building block makes it suitable for the synthesis of carbocyclic nucleosides, where the cyclopentane scaffold mimics the ribose ring. The Ogasawara group demonstrated that the dihydro derivative—generated from the tetrahydro compound via controlled β-elimination—serves as a key intermediate for prostaglandin E2 methyl ester . Procurement of the tetrahydro form ensures maximum flexibility, as it can be stored stably and transformed into the reactive enone when needed.

Methodology Development and Reaction Optimization (Using Racemate for Cost Efficiency)

The racemic mixture (CAS 148743-86-6, 98% purity) is the economical choice for non-stereoselective methodology development, including oxidation condition screening, protecting group manipulation, and ketone functionalization studies. Its chemical reactivity mirrors that of the single enantiomer for achiral transformations, allowing process chemists to optimize reaction parameters without consuming expensive enantiopure material . Once conditions are established, the validated protocol can be transferred to the enantiopure compound for final product synthesis.

Asymmetric Synthesis and Chiral Ligand Development

The rigid bicyclic scaffold, containing a ketone and a protected 1,2-diol, serves as a chiral template for designing novel asymmetric catalysts and ligands. The tetrahydro form offers a conformationally constrained cyclopentane ring with two stereogenic centers, providing a foundation for introducing additional chiral functionalities. The availability of both enantiomers via the lipase-mediated resolution route enables systematic exploration of matched and mismatched catalyst-substrate pairs.

Quote Request

Request a Quote for (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.